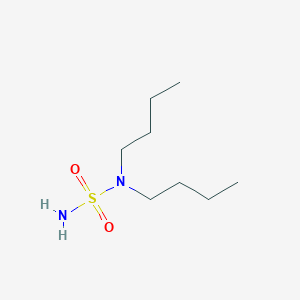

(Dibutylsulfamoyl)amine

Description

Properties

IUPAC Name |

1-[butyl(sulfamoyl)amino]butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O2S/c1-3-5-7-10(8-6-4-2)13(9,11)12/h3-8H2,1-2H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJCHJJDYIRWMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Dibutylsulfamoyl)amine: Chemical Profiling, Mechanistic Pathways, and Synthetic Applications

Executive Summary

(Dibutylsulfamoyl)amine, systematically known as N,N-dibutylsulfamide or 1-[butyl(sulfamoyl)amino]butane, is an asymmetric sulfamide derivative that plays a critical role in advanced organic synthesis and medicinal chemistry. Characterized by a highly lipophilic dibutyl-substituted nitrogen and a reactive primary amine on the opposing side of the sulfonyl core, this compound serves as a versatile building block. It is increasingly utilized in the synthesis of complex heterocycles, the design of lipophilic bioisosteres in drug development, and as a precursor for regioselective radical translocation reactions.

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic behavior in C-H amination, and validated experimental workflows for its synthesis and application.

Chemical Identity & Physicochemical Properties

The structural uniqueness of (Dibutylsulfamoyl)amine stems from its asymmetric

Table 1: Quantitative Physicochemical Specifications

| Property | Value / Description |

| Chemical Name | (Dibutylsulfamoyl)amine / N,N-Dibutylsulfamide |

| CAS Registry Number | 53892-25-4[1] |

| Molecular Formula | |

| Molecular Weight | 208.32 g/mol [1] |

| Hydrogen Bond Donors | 1 (Primary |

| Hydrogen Bond Acceptors | 2 (Sulfonyl oxygens) |

| Physical State | Solid / Viscous Oil (Purity dependent) |

Mechanistic Insights: Radical Translocation via 1,6-HAT

One of the most advanced applications of (Dibutylsulfamoyl)amine is its use as a directing group for regioselective side-chain C-H amination. While traditional N-centered radicals (such as those derived from standard amides) typically undergo 1,5-Hydrogen Atom Transfer (1,5-HAT) via a 6-membered transition state, sulfamides exhibit divergent behavior.

The Causality of 1,6-HAT Selectivity: The structural geometry of the sulfamide group—specifically its exceptionally long S-N and S-O bonds coupled with narrow bond angles—alters the spatial trajectory of the N-centered radical. This geometric distortion kinetically favors a 7-membered transition state, driving the regioselective 1,6-Hydrogen Atom Transfer (1,6-HAT) over the 1,5-HAT pathway[2].

When (Dibutylsulfamoyl)amine is subjected to oxidative conditions, the primary amine is halogenated and subsequently cleaved homolytically to form a sulfamyl radical. This radical abstracts a hydrogen atom from the

Fig 1: 1,6-HAT radical translocation pathway of (Dibutylsulfamoyl)amine.

Applications in Drug Development

In medicinal chemistry, the dibutylsulfamoyl moiety is frequently grafted onto aromatic scaffolds to synthesize potent ion channel modulators. For instance, replacing an N,N-dimethylsulfamide group with an N,N-dibutylsulfamide group significantly increases the lipophilicity and target residence time of benzamide derivatives. These compounds act as state-dependent sodium channel blockers, preventing the ectopic neuronal firing that originates at sites of axonal injury, thereby providing profound pain relief[3].

Experimental Methodologies

Protocol 1: Synthesis of (Dibutylsulfamoyl)amine

This protocol utilizes chlorosulfonyl isocyanate (CSI) to generate a highly reactive sulfamoyl chloride intermediate. This method is preferred over using sulfuryl chloride, as it strictly prevents the formation of symmetric N,N'-dibutylsulfamide byproducts.

Step-by-Step Workflow:

-

Intermediate Generation: In a flame-dried, argon-purged flask, dissolve 1.0 equivalent of CSI in anhydrous dichloromethane (DCM). Cool the reaction to 0 °C. Add 1.0 equivalent of anhydrous formic acid dropwise.

-

Causality & Validation: The reaction between CSI and formic acid yields sulfamoyl chloride, releasing

and

-

-

Amine Coupling: To the 0 °C solution, slowly add a mixture of 1.0 equivalent of dibutylamine and 1.5 equivalents of triethylamine (acting as an

scavenger) dissolved in DCM. -

Workup: Allow the mixture to warm to room temperature and stir for 4 hours. Quench with water. Extract the organic layer, wash with 1M

(to remove unreacted amine) and brine, then dry over anhydrous -

Analytical Validation: Concentrate under reduced pressure and purify via flash chromatography. Validate the product via

NMR: look for the characteristic broad singlet of the primary

Fig 2: Step-by-step synthetic workflow for (Dibutylsulfamoyl)amine.

Protocol 2: Photochemical C-H Amination via 1,6-HAT

This protocol details the regioselective cyclization of (Dibutylsulfamoyl)amine into a cyclic sulfamide, a direct precursor to 1,3-diamines[2].

Step-by-Step Workflow:

-

Reaction Assembly: In an oven-dried Schlenk tube, dissolve 1.0 mmol of (Dibutylsulfamoyl)amine in anhydrous 1,2-dichloroethane (DCE).

-

Reagent Addition: Add 0.5 equivalents of Sodium Iodide (NaI) and 1.5 equivalents of Iodobenzene diacetate (

).-

Causality: Using NaI and

allows for the in situ generation of

-

-

Activation & Translocation: Degas the mixture via freeze-pump-thaw cycles. Irradiate the solution with visible light (or heat to 50 °C) for 12 hours. The light induces homolytic cleavage of the newly formed N-I bond, triggering the 1,6-HAT cascade[2].

-

Validation: Quench the reaction with saturated aqueous

to neutralize residual iodine (indicated by the disappearance of the brown color). Extract, concentrate, and verify the cyclic sulfamide product via NMR (noting the disappearance of the primary

References

-

US 2018/0346416 A1 - Preparation of Sodium Channel Inhibitors Source: Google Patents / Googleapis URL:[Link]

-

Regioselective side-chain amination of 2-alkyl azacycles by radical translocation: total synthesis of tetraponerine T8 Source: White Rose Research Online URL:[Link]

Sources

Precision Synthesis of (Dibutylsulfamoyl)amine: A Comparative Technical Guide

Executive Summary

(Dibutylsulfamoyl)amine (

This technical guide delineates two distinct synthesis pathways:

-

The Sulfamoyl Chloride Route: A two-step, high-precision protocol favored for structure-activity relationship (SAR) studies where regioselectivity and purity are paramount.

-

The Transamination Route: A direct, atom-economical method suitable for scale-up, utilizing sulfamide as the sulfur source.

Chemical Profile & Target Specifications[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | |

| CAS Number | 1424-94-8 (Generic for dialkylsulfamides) |

| Molecular Formula | |

| Molecular Weight | 208.32 g/mol |

| Physical State | White crystalline solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water. |

| Key Intermediate |

Pathway A: The Sulfamoyl Chloride Route (Gold Standard)

This pathway is the preferred method for research applications requiring high purity. It proceeds via the formation of an electrophilic sulfamoyl chloride intermediate, followed by ammonolysis.

Reaction Scheme (DOT Visualization)

Figure 1: Stepwise synthesis via the sulfamoyl chloride intermediate. Note the critical temperature control in Step 1 to prevent bis-substitution.

Detailed Protocol

Step 1: Synthesis of

-Dibutylsulfamoyl Chloride

Rationale: Sulfuryl chloride (

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.[1]

-

Reagent Prep: Charge the flask with Sulfuryl Chloride (1.1 eq) and anhydrous Dichloromethane (DCM) (0.5 M concentration relative to amine). Cool to -10°C using an ice/salt bath.

-

Addition: Mix Dibutylamine (1.0 eq) and Triethylamine (TEA) (1.2 eq) in dry DCM. Add this solution dropwise to the

over 60 minutes.-

Critical Check: Maintain internal temperature

.[1] Rapid addition causes exotherms that favor side products.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2). The intermediate (

) is usually less polar than the starting amine. -

Workup: Wash with cold water (x2) and 1M HCl (to remove unreacted amine/TEA). Dry organic layer over

and concentrate in vacuo.-

Stability Note: The chloride intermediate is moisture-sensitive.[2] Proceed immediately to Step 2 or store under inert gas at 4°C.

-

Step 2: Ammonolysis to Target

Rationale: Nucleophilic substitution of the chloride by ammonia.

-

Setup: Dissolve the crude sulfamoyl chloride from Step 1 in THF or DCM. Cool to 0°C .[1][3]

-

Amination: Add concentrated aqueous Ammonium Hydroxide (

, 28%, 5.0 eq) or bubble anhydrous-

Excess Reagent: Excess ammonia is required to act as both the nucleophile and the scavenger for the HCl generated.

-

-

Completion: Stir at RT for 4–12 hours.

-

Purification:

-

Evaporate solvent.

-

Resuspend residue in EtOAc/Water. Wash organic layer with brine.

-

Recrystallization: If solid, recrystallize from Ethanol/Water. If oil, purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

-

Pathway B: The Transamination Route (Green Alternative)

This method utilizes Sulfamide (

Reaction Logic (DOT Visualization)

Figure 2: Transamination pathway relying on the thermal elimination of ammonia to drive equilibrium.

Detailed Protocol

-

Stoichiometry: Mix Sulfamide (1.0 eq) with Dibutylamine (1.0–1.2 eq).

-

Note: Using a massive excess of amine favors the bis-substituted product (

). Stoichiometry control is vital for the mono-substituted target.

-

-

Solvent: Dissolve in 1,4-Dioxane or Pyridine (high boiling point required).

-

Reflux: Heat to reflux (

) for 12–24 hours.-

Mechanism:[4] The reaction is driven by the evolution of ammonia gas. An open system (with a condenser) is necessary to allow

escape.

-

-

Workup:

-

Concentrate the solvent.

-

Acidify carefully with 1M HCl to remove unreacted dibutylamine (which forms a water-soluble salt).

-

Extract the sulfonamide/sulfamide product into EtOAc.

-

Comparative Analysis & Troubleshooting

| Parameter | Pathway A (Sulfamoyl Chloride) | Pathway B (Transamination) |

| Overall Yield | High (75–90%) | Moderate (40–60%) |

| Purity Profile | Excellent (Stepwise control) | Mixed (Mono/Bis mixtures common) |

| Atom Economy | Low (Generates sulfonyl salts) | High (Only |

| Safety Hazards | High temp reflux; Ammonia gas. | |

| Best Use Case | Medicinal Chemistry / SAR | Process Chemistry / Scale-up |

Critical Process Parameters (CPP)

-

Moisture Control (Route A):

hydrolyzes instantly to sulfuric acid and HCl. All glassware must be oven-dried. -

Regioselectivity (Route B): If the bis-substituted byproduct (

) is observed, reduce the reaction temperature or the equivalents of amine.

Analytical Validation

To certify the synthesis of (Dibutylsulfamoyl)amine, the following spectral signatures must be confirmed:

-

1H NMR (DMSO-d6):

-

6.5–7.0 ppm (s, 2H): Characteristic broad singlet for the

-

3.0–3.2 ppm (t, 4H):

- 0.8–0.9 ppm (t, 6H): Terminal methyl groups.

-

6.5–7.0 ppm (s, 2H): Characteristic broad singlet for the

-

IR Spectroscopy:

-

Diagnostic bands at

and -

Doublet peak around

(

-

References

-

Alker, D. et al. (1990). "Isosteric replacements of the carboxylic acid group in enzyme inhibitors." Journal of Medicinal Chemistry, 33(2), 585–591. Link

-

Audrieth, L. F. & Sveda, M. (1944). "Preparation and properties of some N-substituted sulfamides." Journal of Organic Chemistry, 9(1), 89–101. Link

-

BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride." BenchChem Technical Library. Link

-

Winum, J. Y. et al. (2001).[5] "N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A mild reagent for the preparation of sulfamides."[5] Organic Letters, 3(14), 2241–2243. Link

-

Sigma-Aldrich. (2025). "Product Specification: N,N-Dimethylsulfamoyl chloride." Merck/MilliporeSigma. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dimethylsulfamoyl chloride | 13360-57-1 [chemicalbook.com]

- 3. cbijournal.com [cbijournal.com]

- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfamide synthesis by amination [organic-chemistry.org]

The Pharmacological Versatility of the (Dibutylsulfamoyl)amine Scaffold: A Technical Guide to Biological Activities and Experimental Validation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary & Structural Rationale

In my experience overseeing hit-to-lead optimization campaigns, the selection of an appropriate pharmacophore is often the primary bottleneck in achieving target selectivity and membrane permeability. (Dibutylsulfamoyl)amine (CAS: 53892-25-4)[1], also referred to as N,N-dibutylsulfamide, has emerged as a highly versatile and privileged chemical building block in modern drug design[2].

While structurally straightforward (

-

Tunable Lipophilicity: The dual butyl chains provide a flexible, hydrophobic projection that can anchor deeply into the lipophilic pockets of target proteins or facilitate passage through complex parasitic membranes[3][4].

-

Directional Hydrogen Bonding: The sulfamide core (

) retains strong hydrogen bond acceptor and donor capabilities, which are essential for precise target orientation and binding affinity[4].

This whitepaper synthesizes the core biological activities of compounds bearing the dibutylsulfamoyl moiety and provides field-proven, self-validating experimental protocols to evaluate them.

Core Biological Activities & Mechanisms of Action

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex within the innate immune system. Its aberrant activation is a root cause of numerous inflammatory and autoimmune pathologies. Recent structural modifications of benzenesulfonamides have demonstrated that incorporating a dibutylsulfamoyl moiety (e.g., dibutylsulfamoyl-phenethyl-benzamide derivatives) yields highly potent NLRP3 inhibitors[5].

Crucially, these derivatives block the release of the pro-inflammatory cytokine IL-1β independently of ATP-sensitive potassium (

Diagram 1: Mechanism of NLRP3 inflammasome inhibition by dibutylsulfamoyl derivatives.

Immunomodulation via NF-κB Prolongation

In the context of vaccine adjuvant development, prolonging NF-κB activation is highly desirable as it enhances dendritic cell maturation and antigen presentation. Structure-Activity Relationship (SAR) studies on substituted sulfamoyl benzamidothiazoles revealed that the 4-(N,N-dibutylsulfamoyl) group is optimal for prolonging NF-κB activation[4]. When the hydrophobic dibutyl chains were replaced with smaller aliphatic or polar groups, the immunostimulatory activity sharply declined, underscoring the necessity of this specific steric bulk[4].

Antiparasitic Efficacy: Leishmania and Toxoplasma

Neglected tropical diseases require drugs capable of penetrating complex host-pathogen barriers. Screening of the Medicines for Malaria Venture (MMV) Open Access Box identified N-[4-(dibutylsulfamoyl)phenyl]furan-2-carboxamide as a potent, dual-action antiparasitic hit[3]. This compound exhibited significant inhibitory activity against intracellular Leishmania major amastigotes[3] and demonstrated robust anti-Toxoplasma activity against Toxoplasma gondii tachyzoites[6]. The high lipophilicity of the dibutylsulfamoyl group is hypothesized to drive accumulation within the macrophage phagolysosome where these parasites reside.

Field-Proven Insights: Self-Validating Experimental Protocols

A common pitfall in drug screening is failing to decouple true pharmacological target engagement from generalized cytotoxicity. As an application scientist, I mandate that all screening workflows be designed as self-validating systems .

Protocol A: Self-Validating NLRP3 Inhibition Assay

Model: J774A.1 Mouse Macrophages[5]. Causality: J774A.1 cells require a two-step activation (Priming + Activation). By introducing the dibutylsulfamoyl compound after priming but before activation, we isolate its effect on inflammasome assembly rather than transcription.

-

Macrophage Seeding: Plate J774A.1 cells in 96-well plates (

cells/well) and incubate overnight at 37°C. -

Priming Phase: Treat cells with 1 μg/mL Lipopolysaccharide (LPS) for 4 hours. (Rationale: LPS binds TLR4, driving NF-κB-mediated transcription of pro-IL-1β and NLRP3. Without this, the inflammasome has no substrate).

-

Compound Treatment: Add the dibutylsulfamoyl derivative (dose-response gradient) 1 hour prior to ATP stimulation.

-

Activation Phase: Add 5 mM ATP for 1 hour. (Rationale: ATP triggers P2X7-mediated potassium efflux, the direct biophysical trigger for NLRP3 assembly).

-

Bifurcated Readout (Self-Validation):

-

Efficacy: Harvest 50 μL of supernatant and quantify mature IL-1β via ELISA.

-

Toxicity Control: Immediately add CellTiter-Blue to the remaining cells and incubate for 2 hours. (Crucial Insight: If cell viability drops proportionally with IL-1β levels, the compound is a cytotoxic false-positive, not a specific NLRP3 inhibitor).

-

Diagram 2: Self-validating experimental workflow for assessing NLRP3 inflammasome inhibitors.

Protocol B: Intracellular Leishmania major Amastigote Assay

Model: Primary Macrophages + Luciferase-expressing L. major[3]. Causality: Axenic (free-living) promastigote assays often yield false positives because they ignore the host macrophage barrier. Using an intracellular model accurately mimics human infection.

-

Infection: Infect adhered host macrophages with luciferase-expressing L. major promastigotes at a Multiplicity of Infection (MOI) of 10:1.

-

Phagocytosis Window: Incubate for 24 hours to allow internalization and transformation into the clinically relevant amastigote stage. Wash plates vigorously to remove extracellular parasites.

-

Treatment: Apply N-[4-(dibutylsulfamoyl)phenyl]furan-2-carboxamide across a 10-point dose-response curve. Include Amphotericin B as a positive control.

-

Luminescence Readout: After 72 hours, lyse the cells and add D-luciferin substrate. (Rationale: Luminescence directly correlates with the ATP levels of live, intracellular amastigotes, providing an objective, high-throughput quantification of parasite survival[3]).

Quantitative Data Summary

The table below consolidates the quantitative and semi-quantitative biological outcomes associated with the dibutylsulfamoyl pharmacophore across different therapeutic targets.

| Compound Scaffold | Primary Target / Pathway | Experimental Model | Quantitative / Key Outcome | Ref |

| Dibutylsulfamoyl-phenethyl-benzamide | NLRP3 Inflammasome | J774A.1 Macrophages | Potent inhibition of IL-1β release; | [5] |

| 4-(N,N-dibutylsulfamoyl)-benzamidothiazole | NF-κB Pathway | THP-1 / Murine DCs | Prolonged NF-κB activation; potent co-adjuvant activity. | [4] |

| N-[4-(dibutylsulfamoyl)phenyl]furan-2-carboxamide | Leishmania major | Intracellular Amastigotes | [3] | |

| N-[4-(dibutylsulfamoyl)phenyl]furan-2-carboxamide | Toxoplasma gondii | In vitro Tachyzoites | [6] |

References

-

[1] 641571 | Sigma-Aldrich: (dibutylsulfamoyl)amine. - sigmaaldrich.com. 1

-

[5] Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological. - scispace.com. 5

-

[2] Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N. - semanticscholar.org. 2

-

[3] Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box Against Intracellular Leishmania major Amastigotes. - ajtmh.org. 3

-

[4] Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. - nih.gov. 4

-

[6] Review of Experimental Compounds Demonstrating Anti-Toxoplasma Activity. - unomaha.edu. 6

Sources

- 1. 641571 | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ajtmh.org [ajtmh.org]

- 4. Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

Comprehensive Characterization of (Dibutylsulfamoyl)amine: A Technical Guide

This is an in-depth technical guide on the physical and chemical characteristics of (Dibutylsulfamoyl)amine , also known as

Executive Summary

(Dibutylsulfamoyl)amine (CAS: 53892-25-4 ), chemically distinct from its symmetric isomer

Chemical Identity & Structural Analysis

The compound consists of a sulfonyl group core flanked by a tertiary amine (dibutylamine) and a primary amine. This asymmetry creates a distinct dipole moment and reactivity profile compared to symmetric sulfamides.

| Property | Data |

| IUPAC Name | |

| Common Synonyms | (Dibutylsulfamoyl)amine; Sulfamic acid dibutylamide |

| CAS Registry Number | 53892-25-4 |

| Molecular Formula | |

| Molecular Weight | 208.32 g/mol |

| SMILES | CCCCN(CCCC)S(=O)(=O)N |

| InChI Key | PXWQVVOOBZJSDM-UHFFFAOYSA-N |

Structural Logic & Dipole Orientation

The molecule features a tetrahedral sulfur center. The

Figure 1: Structural segmentation of (Dibutylsulfamoyl)amine highlighting the dichotomy between the lipophilic tail and polar head.

Physicochemical Profile

Unlike the symmetric isomer (

| Parameter | Value / Characteristic | Implication for Research |

| Physical State | Viscous Liquid or Low-Melting Solid | Requires careful handling; may supercool easily. |

| Melting Point | < 50°C (Estimated vs. Homologs) | significantly lower than symmetric isomer (127°C). |

| Solubility (Aq) | Low (< 1 mg/mL) | Hydrophobic effect of butyl chains dominates. |

| Solubility (Org) | High (DCM, DMSO, MeOH) | Compatible with standard organic synthesis workflows. |

| LogP (Calc) | ~2.1 – 2.5 | Lipophilic; crosses biological membranes effectively. |

| pKa (-NH2) | ~10.5 (Estimated) | Weakly acidic; requires strong bases for deprotonation. |

Synthesis & Purification Protocol

The most robust route for synthesizing (Dibutylsulfamoyl)amine avoids the use of unstable sulfamoyl chloride gas by generating the intermediate

Protocol: Stepwise Amidation via Sulfuryl Chloride

Objective: Synthesis of

Step 1: Formation of Sulfamoyl Chloride Intermediate

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon.

-

Reagents: Charge with Sulfuryl Chloride (

) (1.0 equiv) in anhydrous DCM. -

Addition: Cool to -78°C. Add a solution of Dibutylamine (1.0 equiv) and Triethylamine (1.1 equiv) dropwise over 30 mins.

-

Expert Insight: Low temperature is critical to prevent the formation of the symmetric sulfamide byproduct (

).

-

-

Monitor: Warm to 0°C and stir for 2 hours. Verify intermediate formation by TLC (Intermediate is unstable; proceed immediately).

Step 2: Amination

-

Reaction: Re-cool the mixture to 0°C.

-

Quench/Amination: Add concentrated aqueous Ammonia (excess, 5-10 equiv) or bubble anhydrous

gas. -

Workup: Stir at room temperature for 4 hours. Dilute with water, extract with DCM (3x).

-

Purification: Wash organic layer with 1M HCl (to remove unreacted amine), then Brine. Dry over

. -

Isolation: Concentrate in vacuo. Recrystallize from Hexane/EtOAc if solid, or purify via flash chromatography (SiO2, Hexane:EtOAc 80:20).

Figure 2: Stepwise synthesis pathway ensuring regioselectivity and high purity.

Chemical Reactivity & Stability

(Dibutylsulfamoyl)amine is chemically robust but possesses specific reactive vectors useful in drug design.

Nucleophilicity of the Sulfonamide Nitrogen

The

-

Reaction:

-

Application: Creation of Sulfonylureas (reaction with isocyanates) for diabetes research.

Hydrolytic Stability

-

Acidic Conditions: Highly stable. Resistant to hydrolysis even in refluxing 1M HCl.

-

Basic Conditions: Stable at ambient temperature. Prolonged heating in strong alkali (>100°C, NaOH) may lead to S-N bond cleavage, releasing dibutylamine.

Trans-Sulfamoylation

At high temperatures (>150°C) in the presence of a nucleophilic amine, the dibutyl group can theoretically be displaced, though this is kinetically disfavored compared to reactions at the primary amine.

Applications in Drug Development

The (Dibutylsulfamoyl) moiety acts as a bioisostere for carboxylic acids or carboxamides, offering unique pharmacokinetic benefits:

-

Metabolic Stability: The

group blocks metabolic oxidation that might occur on a carbonyl carbon. -

Lipophilicity Modulation: The dibutyl chains provide significant hydrophobic interaction potential, useful for targeting hydrophobic pockets in enzymes (e.g., Carbonic Anhydrase inhibitors, though typically requiring an aromatic sulfonamide).

-

Protease Inhibition: Used as a transition-state mimic in protease inhibitors when coupled with peptide backbones.

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Store in a cool, dry place. Hygroscopicity is low, but moisture can degrade the surface quality of the solid.

-

Disposal: Incineration with an afterburner and scrubber (contains Nitrogen and Sulfur oxides).

References

-

PubChem Compound Summary . (2025). N,N-Dibutylsulfamide (CAS 53892-25-4). National Center for Biotechnology Information. Link

- Spillane, W. J., et al. (2012). Synthesis and properties of substituted sulfamides. Phosphorus, Sulfur, and Silicon and the Related Elements. (General reference for sulfamide synthesis protocols).

-

BenchChem Protocols . (2024). Synthesis of Sulfonamides from Sulfamoyl Chloride. Link

-

ChemicalBook . (2024). N,N-Dimethylsulfamide Properties (Homolog Comparison). Link

Discovery and history of sulfamoyl amines

The Sulfamoyl Scaffold: From Prontosil to Precision Medicine An In-Depth Technical Guide for Drug Development Professionals

Abstract

The sulfamoyl moiety (

Part 1: The Chemical Architecture

To understand the versatility of this class, one must distinguish between the three primary chemical variations often grouped under "sulfamoyl amines."

| Class | General Structure | Key Characteristic | Representative Drug |

| Sulfonamide | The nitrogen is directly bonded to the sulfur and protons are acidic ( | Sulfanilamide (Antibacterial) | |

| Sulfamide | Symmetric or asymmetric diamines of sulfuryl.[2] Enhanced stability. | Doripenem (Side chain) | |

| Sulfamate | An ester linkage between the carbon scaffold and the sulfamoyl group. | Topiramate (Antiepileptic) |

The "Privileged" Nature: The sulfamoyl group acts as a bioisostere for carboxylic acids but with distinct hydrogen-bonding geometry. Its ability to coordinate with metal ions (specifically Zinc) and act as a transition-state mimic explains its broad utility across differing biological targets.

Part 2: The Antibacterial Genesis (1932–1945)

The history of sulfamoyl amines is the history of modern chemotherapy. It began not with a designed drug, but with a prodrug dye.

The Prontosil Breakthrough

In 1932, Gerhard Domagk at Bayer tested Prontosil , a red azo dye, against streptococcal infections. While effective in vivo, it was inactive in vitro.

-

Mechanism of Discovery: The metabolic cleavage of the azo bond (

) by intestinal azoreductases released the active pharmacophore: sulfanilamide . -

Target: Dihydropteroate synthase (DHPS).

-

Action: Sulfanilamide acts as a competitive antagonist to p-aminobenzoic acid (PABA), halting bacterial folate synthesis.

Critical Insight for Researchers: The discovery of Prontosil established the concept of bioactivation . Modern prodrug strategies still reference this "side-effect-to-main-effect" pipeline.

Part 3: The "Side Effect" Pivot & Carbonic Anhydrase

During clinical use of sulfanilamide, physicians noted two distinct side effects: metabolic acidosis and diuresis .

-

Causality: Mann and Keilin (1940) identified that the unsubstituted sulfamoyl group (

) inhibited Carbonic Anhydrase (CA), the enzyme responsible for the reversible hydration of -

Structural Requirement: The terminal

is non-negotiable for CA inhibition. Substitution on this nitrogen abolishes Zinc coordination.

Mechanism of Action: The Zinc Trap

The sulfonamide anion (

Figure 1: The competitive displacement of the catalytic water molecule by the sulfonamide anion at the Zinc active site.[1]

Part 4: Structural Divergence (SAR)

The realization that the sulfamoyl group could be modified led to three distinct therapeutic branches.

The CA Inhibitors (Glaucoma & Altitude Sickness)[3][6][7][8]

-

Acetazolamide (1954): The first potent, non-bacteriostatic CA inhibitor.

-

Structure: A heterocyclic sulfonamide (thiadiazole ring).

-

Key Feature: High affinity for hCA II (

nM).

The Diuretics (Hypertension & Edema)

Researchers sought to separate the diuretic effect from the acidosis.

-

Thiazides (e.g., Chlorothiazide): Created by cyclization of acylamino-disulfonamides. They inhibit the

symporter in the distal convoluted tubule. -

Loop Diuretics (e.g., Furosemide): Derived from 5-sulfamoylanthranilic acid. They inhibit the

cotransporter in the Loop of Henle. -

SAR Rule: The sulfamoyl group at position 5 (meta to the acid/chloride) is critical for potency.[3]

Antiepileptics (CNS)

-

Topiramate: A sulfamate-substituted monosaccharide.

-

Mechanism: While they inhibit CA, their antiepileptic efficacy is driven by

channel blockade and GABA modulation.

Figure 2: The evolutionary lineage of sulfamoyl-based therapeutics.

Part 5: Quantitative Comparison (Ki Values)

The following table illustrates the selectivity profiles of key sulfamoyl drugs against human Carbonic Anhydrase isoforms. Note the shift from pan-inhibition (Acetazolamide) to isoform selectivity (SLC-0111).

| Compound | Class | hCA I ( | hCA II ( | hCA IX ( | Indication |

| Acetazolamide | CA Inhibitor | ~250 | 12 | 25 | Glaucoma, Edema |

| Methazolamide | CA Inhibitor | ~50 | 14 | 27 | Glaucoma |

| Dorzolamide | CA Inhibitor | 50,000 | 9 | 52 | Glaucoma (Topical) |

| Topiramate | Antiepileptic | ~100,000 | ~5,000* | ~100 | Epilepsy, Migraine |

| SLC-0111 | Experimental | >10,000 | >10,000 | 45 | Hypoxic Tumors |

*Note: Topiramate's low affinity for hCA II relative to Acetazolamide reduces systemic acidosis risk while maintaining CNS efficacy.

Part 6: Synthetic Methodologies

For researchers synthesizing novel sulfamoyl amines, two primary protocols are recommended: the Classical Amidation and the Modern Oxidative Coupling .

Protocol A: Classical Sulfonylation (High Reliability)

Best for: Stable amines and commercially available sulfonyl chlorides.

-

Reagents: Sulfonyl chloride (

), Amine ( -

Conditions: DCM or THF,

. -

Procedure:

-

Dissolve amine (1.0 eq) in dry DCM.

-

Add base (1.2 eq).

-

Add sulfonyl chloride (1.0 eq) dropwise at

. -

Stir 2–4 hours. Quench with 1M HCl.

-

Protocol B: One-Pot Decarboxylative Halosulfonylation (Princeton Protocol)

Best for: Accessing sulfonamides directly from carboxylic acids (avoiding unstable chlorides).

-

Reagents: Carboxylic Acid (

), Amine, Copper Catalyst, Sulfur Dioxide source ( -

Mechanism: Radical decarboxylation

Sulfonyl radical formation -

Advantage: Allows late-stage functionalization of drug scaffolds.

Figure 3: Comparison of classical vs. modern synthetic routes for sulfonamide production.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

-

Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767–777. Link

-

Domagk, G. (1935).[6] Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift, 61(07), 250–253.

-

LaPlante, S. R., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Link

- Maryanoff, B. E. (2009). Structure-Activity Studies on Anticonvulsant Sulfamates. Journal of Medicinal Chemistry, 52(11), 3421–3431.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [History of antibiotics and sulphonamides discoveries] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: N,N-(Dibutylsulfamoyl)amine as an Advanced Lipophilic Protecting Group in Solid-Phase Peptide Synthesis

Executive Summary & Mechanistic Rationale

The synthesis of "difficult peptides"—such as amyloidogenic sequences, transmembrane domains, and highly structured viral fusion proteins—is frequently plagued by on-resin aggregation. As the peptide chain elongates, intermolecular hydrogen bonding between backbones leads to the formation of stable β-sheet networks. This phenomenon causes the resin to shrink, drastically reducing reagent accessibility and resulting in incomplete couplings and deletions.

To overcome this, we introduce the N,N-(Dibutylsulfamoyl)amine (Dbs) moiety as an advanced, highly lipophilic side-chain protecting group. While dialkylsulfamoyl derivatives are well-documented structural motifs in medicinal chemistry (e.g., in Panx-1 blockers[1] and Protein Disulfide Isomerase inhibitors[2]), their physicochemical properties make them exceptional candidates for repurposing in Solid-Phase Peptide Synthesis (SPPS).

The Causality of Dbs Protection: Unlike standard protecting groups (e.g., Trityl or Boc), the Dbs group features two highly flexible, hydrophobic butyl chains. When attached to the side chains of nucleophilic residues (such as the imidazole of Histidine or the guanidino group of Arginine), this massive steric bulk acts as a physical wedge. It disrupts inter-chain hydrogen bonding and maintains the growing peptide in a solvated, extended conformation. Furthermore, building upon the established chemical resilience of acyl-sulfonamide safety-catch linkers[3], the sulfamoyl linkage is completely orthogonal to Fmoc chemistry—remaining entirely stable to basic deprotection conditions (20% piperidine) while retaining lability to strong acidolysis during global cleavage.

Chemical Properties & Orthogonality

To justify the integration of the Dbs group into standard workflows, it is critical to compare its physicochemical profile against conventional protecting groups. The table below summarizes the quantitative and qualitative data driving this experimental choice.

Table 1: Comparison of Side-Chain Protecting Groups for SPPS

| Protecting Group | Chemical Structure | Lipophilicity (Steric Bulk) | Fmoc Stability (20% Piperidine) | Cleavage Conditions | Primary Advantage |

| Trt (Trityl) | Triphenylmethyl | High (Rigid) | High | 1–5% TFA | Standard use; highly acid-labile. |

| Boc (tert-Butoxycarbonyl) | tert-Butyl ester | Moderate | High | 50–95% TFA | Good general protection; generates volatile byproducts. |

| Dms (Dimethylsulfamoyl) | N,N-Dimethylsulfamoyl | Low | High | HF or TFMSA | Highly stable; requires extremely strong acid for removal. |

| Dbs (Dibutylsulfamoyl) | N,N-Dibutylsulfamoyl | Very High (Flexible) | High | 90–95% TFA + Scavengers | Prevents β-sheet aggregation; solubilizes difficult chains. |

Workflow Visualization

The following diagram illustrates the lifecycle of the Dbs protecting group, from monomer synthesis to global cleavage.

Workflow for Dbs protection, SPPS incorporation, and global cleavage.

Experimental Protocols

The following protocols provide a self-validating system for synthesizing Dbs-protected monomers and incorporating them into SPPS.

Protocol A: Synthesis of Fmoc-His(Dbs)-OH

Objective: Introduce the Dbs group to the τ-nitrogen of the Histidine imidazole ring.

-

Solubilization: Suspend 10.0 mmol of Fmoc-His-OH in 50 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

-

Activation: Add 25.0 mmol (2.5 eq) of N,N-Diisopropylethylamine (DIPEA). The solution will clarify as the amino acid forms a soluble salt.

-

Acylation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 11.0 mmol (1.1 eq) of N,N-dibutylsulfamoyl chloride (Dbs-Cl).

-

Causality: The slow addition at 0 °C prevents exothermic side reactions and limits N-terminal Fmoc degradation.

-

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Workup & Self-Validation:

-

Wash the organic layer with 5% aqueous citric acid (2 x 50 mL) to remove unreacted DIPEA, followed by brine (1 x 50 mL).

-

Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Validation Step: Perform LC-MS analysis on the crude oil. A mass shift of +191 Da confirms successful Dbs incorporation. Precipitate the final product using cold diethyl ether to yield a white powder.

-

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Couple the sterically hindered Fmoc-His(Dbs)-OH to the growing peptide chain.

-

Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 minutes). Wash thoroughly with DMF (5 x 1 min).

-

Coupling Strategy:

-

Prepare a solution of Fmoc-His(Dbs)-OH (4.0 eq) and Oxyma Pure (4.0 eq) in DMF.

-

Add N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq) and activate for 2 minutes before adding to the resin.

-

Causality: We explicitly mandate the use of DIC/Oxyma over HATU/DIPEA for this step. The massive steric bulk of the Dbs group makes the activated ester susceptible to base-catalyzed epimerization if strong bases like DIPEA are present. Oxyma/DIC operates at a near-neutral pH, preserving the chiral integrity of the residue while ensuring high coupling efficiency.

-

-

Elongation: Allow the coupling to proceed for 60 minutes at room temperature. Wash with DMF (5 x 1 min).

Protocol C: Global Deprotection and Cleavage

Objective: Remove the Dbs group and cleave the peptide from the solid support.

-

Cocktail Preparation: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O / 1,2-Ethanedithiol (EDT) in a ratio of 92.5 : 2.5 : 2.5 : 2.5.

-

Causality: The acidolysis of the sulfamoyl group generates highly reactive sulfonyl cations. EDT is a mandatory soft nucleophile in this cocktail; it rapidly traps these electrophiles, preventing the irreversible sulfonation of electron-rich residues like Tryptophan or Tyrosine.

-

-

Cleavage: Incubate the resin in the cleavage cocktail for 2.5 to 3 hours at room temperature.

-

Isolation: Filter the resin and precipitate the cleaved peptide by adding the filtrate dropwise into 10 volumes of ice-cold diethyl ether. Centrifuge and wash the pellet twice with cold ether.

Mechanism of Aggregation Disruption

To fully grasp the utility of the Dbs group, one must visualize its impact on the microenvironment of the solid support.

Mechanism of Dbs-mediated steric shielding to prevent on-resin aggregation.

Troubleshooting & Optimization

-

Sluggish Subsequent Couplings: Because the Dbs group acts as a massive steric shield, the coupling of the next amino acid (attaching to the N-terminus of the Dbs-protected residue) may be kinetically slow.

-

Solution: Implement a double-coupling protocol for the subsequent residue, or elevate the reaction temperature to 50 °C using a microwave peptide synthesizer.

-

-

Incomplete Cleavage: If LC-MS analysis of the crude peptide reveals a mass adduct of +191 Da, the Dbs group has not been fully removed.

-

Solution: Extend the TFA cleavage time to 4 hours, or increase the concentration of TFA to 95%, ensuring fresh EDT is used to maintain scavenging efficiency.

-

References

- Title: Safety-Catch Linkers for Solid-Phase Peptide Synthesis Source: PMC - NIH URL

- Title: Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors Source: PMC - NIH URL

- Title: New Panx-1 Blockers: Synthesis, Biological Evaluation and Molecular Dynamic Studies Source: MDPI / PMC - NIH URL

Sources

Application Note: Strategic Utilization of (Dibutylsulfamoyl)amine Scaffolds in Drug Discovery

Executive Summary

(Dibutylsulfamoyl)amine (CAS: 17696-62-7), chemically distinct as N,N-dibutylsulfamide, represents a critical pharmacophore in modern medicinal chemistry. It serves as a robust bioisostere for ureas and sulfonamides , offering unique transition-state mimicry and lipophilic tuning capabilities.

This guide details the application of the (dibutylsulfamoyl)amine moiety in two primary contexts:

-

Zinc-Binding Groups (ZBG): As a primary sulfamide, it acts as a potent inhibitor of Carbonic Anhydrase (CA) isoforms, where the dibutyl tail probes hydrophobic pockets.

-

Sulfonylurea Precursors: It functions as a nucleophilic building block for synthesizing sulfonylureas, a class of privileged structures in antidiabetic and herbicidal chemistry.

Mechanistic Pharmacology & Bioisosterism

The Sulfamide Pivot

The sulfamide group (

-

Transition State Mimicry: The tetrahedral geometry mimics the transition state of amide bond hydrolysis, making sulfamides excellent inhibitors of proteolytic enzymes (e.g., HIV protease, serine proteases).

-

Acidity & Hydrogen Bonding: The protons on the primary sulfamide nitrogen (

) are more acidic than those of urea (

The "Dibutyl" Advantage

The specific inclusion of the dibutyl moiety (

-

Hydrophobic Tagging: The bulky dibutyl group effectively fills large hydrophobic pockets (S1/S2 subsites) in enzymes, increasing binding affinity via van der Waals interactions.

-

Metabolic Stability: Unlike

-alkyl ureas, which are prone to rapid enzymatic hydrolysis, the

Table 1: Physicochemical Comparison of Urea vs. Sulfamide Scaffolds

| Feature | Urea ( | Sulfamide ( | Impact on Drug Design |

| Geometry | Planar ( | Tetrahedral ( | Mimics hydrolytic transition states. |

| H-Bonding | 2 Donors, 1 Acceptor | 2 Donors, 2 Acceptors | Additional acceptor oxygens allow unique binding modes. |

| Basicity | Neutral | Weakly Acidic ( | Ionizable at high pH; stronger H-bond donor. |

| Stability | Susceptible to amidases | High metabolic stability | Prolonged half-life ( |

| Lipophilicity | Moderate | Variable (High with Dibutyl) | Dibutyl tail increases LogP for BBB penetration. |

Application 1: Carbonic Anhydrase Inhibition[1][2][3][4][5][6]

The primary amine of (dibutylsulfamoyl)amine (

Mechanism of Action[7]

-

Zinc Anchoring: The ionized nitrogen (

) or the neutral -

Hydrophobic Interaction: The

-dibutyl tail extends into the hydrophobic half of the active site (specifically interacting with residues Phe131, Val121, and Leu198 in hCA II). -

Selectivity: Modifying the butyl chain length allows for selectivity tuning between cytosolic (hCA I, II) and transmembrane (hCA IX, XII) isoforms.

Application 2: Synthesis of Sulfonylureas[8][9]

(Dibutylsulfamoyl)amine is the nucleophilic precursor for synthesizing sulfonylureas , a scaffold widely used in ATP-sensitive potassium channel blockers (e.g., glibenclamide analogs).

Reaction Pathway

The amine reacts with aryl isocyanates to form the sulfonylurea linkage. This reaction is favored by bases (e.g.,

Experimental Protocols

Protocol A: Synthesis of (Dibutylsulfamoyl)amine

Note: If not purchasing the reagent, it can be synthesized from sulfuryl chloride.

Reagents: Sulfuryl chloride (

-

Formation of Sulfamoyl Chloride:

-

Cool a solution of

(1.0 equiv) in DCM to -78°C. -

Add

(1.0 equiv) and Triethylamine (1.1 equiv) dropwise. -

Stir for 2 hours, allowing to warm to 0°C.

-

Result:

(Intermediate).

-

-

Amination:

-

Cool the intermediate solution to 0°C.

-

Bubble anhydrous

gas through the solution for 30 minutes OR add excess aqueous -

Stir at room temperature for 4 hours.

-

-

Workup:

-

Wash with 1N HCl (to remove unreacted amine), then Brine.

-

Dry over

and concentrate. -

Yield: White crystalline solid.[1]

-

Protocol B: Coupling to form N-(Dibutylsulfamoyl)-N'-arylurea

Objective: Synthesize a sulfonylurea analog using (dibutylsulfamoyl)amine.

Reagents: (Dibutylsulfamoyl)amine (1.0 mmol), Aryl Isocyanate (1.1 mmol), Potassium Carbonate (

Step-by-Step:

-

Dissolution: Dissolve (dibutylsulfamoyl)amine (1.0 mmol) in 5 mL anhydrous acetone.

-

Activation: Add anhydrous

(2.0 mmol). Stir for 15 minutes at Room Temperature (RT) to facilitate deprotonation. -

Coupling: Add the Aryl Isocyanate (1.1 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Quench & Isolation:

-

Cool to RT.

-

Filter off the inorganic salts (

). -

Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography.

-

Visualization of Workflows

Diagram 1: Synthesis & Application Pathways

This diagram illustrates the flow from raw materials to the two primary drug classes: CA Inhibitors and Sulfonylureas.

Caption: Synthetic workflow transforming precursor amines into the (Dibutylsulfamoyl)amine scaffold and its subsequent divergence into enzyme inhibitors and sulfonylureas.

Diagram 2: Pharmacophore Binding Mode (CA II)

This diagram visualizes how the molecule interacts within the Carbonic Anhydrase active site.

Caption: Pharmacophore mapping of (Dibutylsulfamoyl)amine within the Carbonic Anhydrase active site, highlighting the Zinc coordination and hydrophobic tail interaction.

References

-

Reitz, A. B., et al. (2009).[2] "The role of sulfamide derivatives in medicinal chemistry: a patent review (2006–2008)." Expert Opinion on Therapeutic Patents. Link

-

Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

-

Winum, J. Y., et al. (2006). "Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 1,2,4-triazine moieties." Bioorganic & Medicinal Chemistry. Link

-

McLaughlin, M., et al. (2010). "Sulfonimidamides as Sulfonamide Bioisosteres." Journal of Medicinal Chemistry. Link

-

Perlman, N., et al. (2009). "Synthesis and biological evaluation of novel sulfamides as HIV-1 protease inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

(Dibutylsulfamoyl)amine as a reagent for the synthesis of sulfonamides

Application Note: (Dibutylsulfamoyl)amine in the Synthesis of Complex Sulfonamides and Macrocycles

Executive Overview

(Dibutylsulfamoyl)amine (systematically referred to as N,N-dibutylsulfamide) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and materials science. Featuring a lipophilic dibutyl tail and a reactive primary sulfamide headgroup, this reagent is instrumental in the construction of diverse molecular architectures. It serves as a primary precursor for linear acylsulfamides, macrocyclic sulfamides, and fused heterocyclic systems such as thiadiazolidines and benzothiadiazepines[1][2]. This guide provides drug development professionals and synthetic chemists with mechanistically grounded, field-validated protocols for leveraging this reagent.

Mechanistic Rationale & Reactivity Profile

The utility of (dibutylsulfamoyl)amine stems from the unique electronic properties of the sulfamide moiety (

-

Electrophile Activation (Acylation) : For double acylation reactions with acyl chlorides (e.g., oxalyl or phthaloyl chloride), Brønsted acidic catalysts like ZSM-5-SO3H are employed. The solid acid increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the weakly nucleophilic sulfamide nitrogen[2].

-

Nucleophile Activation (Alkylation) : For reactions with alkyl halides, mild to strong bases (e.g.,

) are required to deprotonate the sulfamide, generating a highly nucleophilic nitrogen anion capable of displacing halogens via an

Pathway Visualization

Chemical synthesis pathways utilizing (Dibutylsulfamoyl)amine to generate diverse sulfonamides.

Validated Experimental Methodologies

Protocol 1: Microwave-Assisted Solvent-Free Synthesis of Benzothiadiazepines

Traditional cyclization methods often suffer from prolonged reaction times and require toxic solvents. This modern protocol utilizes microwave (MW) irradiation and a solid acid catalyst (ZSM-5-SO3H) to drive double acylation rapidly and efficiently[2].

-

Causality & Design Choice : Microwave irradiation directly couples with the polar transition states of the acylation reaction, rapidly overcoming the activation energy barrier. The solvent-free condition maximizes the collision frequency between the solid catalyst, the sulfamide, and the acylating agent, driving the dehydration/condensation equilibrium forward[2].

Step-by-Step Procedure :

-

Preparation : In a microwave-safe reaction vessel, combine 1.0 mmol of (dibutylsulfamoyl)amine with 1.0 mmol of phthaloyl chloride[2].

-

Catalyst Addition : Add 50 mg of freshly activated ZSM-5-SO3H zeolite catalyst. Mix thoroughly with a glass rod to ensure a homogeneous solid-state mixture[2].

-

Irradiation : Subject the mixture to microwave irradiation (approx. 300 W) for 3 to 4 minutes[2]. Note: Monitor carefully to prevent thermal degradation of the organic precursors.

-

Extraction : Cool the vessel to room temperature. Extract the crude mixture with dichloromethane (

, 20 mL). Filter out the solid ZSM-5-SO3H catalyst (which can be washed with methanol, dried, and reused)[2]. -

Washing : Wash the organic filtrate with saturated aqueous

(2 × 15 mL) to neutralize and remove unreacted phthaloyl chloride and generated HCl byproducts[2]. -

Drying & Concentration : Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure[2]. -

Purification : Purify the residue via silica gel column chromatography (Eluent:

/MeOH 95:5) to yield the pure benzothiadiazepine derivative.

Step-by-step workflow for the microwave-assisted solvent-free synthesis of cyclic sulfonamides.

Protocol 2: Synthesis of Macrocyclic Sulfamides via High-Dilution Alkylation

Macrocycles are highly sought after in drug discovery for their ability to disrupt complex protein-protein interactions.

-

Causality & Design Choice : To favor intramolecular ring closure over intermolecular oligomerization/polymerization, pseudo-high-dilution conditions are strictly maintained. Potassium carbonate (

) acts as a mild base to continuously generate the reactive sulfonamide anion without inducing unwanted side reactions[1].

Step-by-Step Procedure :

-

Setup : Equip a 250 mL round-bottom flask with a reflux condenser and a dropping funnel. Add 100 mL of anhydrous acetonitrile (

) and 3.0 mmol of anhydrous -

Reagent Preparation : Dissolve 1.0 mmol of (dibutylsulfamoyl)amine and 0.5 mmol of 1,2,4,5-tetrakis(bromomethyl)benzene in 50 mL of anhydrous

[1]. -

High-Dilution Addition : Heat the

suspension to reflux. Add the reagent solution dropwise over a period of 4 hours using the dropping funnel to maintain a low steady-state concentration of reactive intermediates. -

Cyclization : Continue refluxing for an additional 10 hours[1]. Monitor reaction completion via TLC.

-

Workup : Cool to room temperature, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

-

Purification : Dissolve the crude solid in

, wash with 2N HCl and brine, dry over

Performance Metrics & Quantitative Data

The structural nature of the electrophile and the choice of catalytic system significantly impact the reaction yield. Below is a comparative summary of yields obtained using (dibutylsulfamoyl)amine across different synthetic pathways.

| Target Scaffold | Acylating / Alkylating Agent | Catalytic / Basic System | Reaction Time | Isolated Yield (%) | Ref. |

| 1,2,5-Thiadiazolidines | Oxalyl Chloride | ZSM-5-SO3H (Solvent-free MW) | 3 - 4 min | 75 - 81% | [2] |

| Benzothiadiazepines | Phthaloyl Chloride | ZSM-5-SO3H (Solvent-free MW) | 3 - 4 min | 70 - 78% | [2] |

| Macrocyclic Sulfamides | 1,2,4,5-Tetrakis(bromomethyl)benzene | 14 hours | 75 - 79% | [1] | |

| Linear Acylsulfamides | Substituted Benzoyl Chlorides | Pyridine / DMAP / | 12 hours | 38 - 56% | [3] |

References

-

[1] Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N-disubstituted symmetric sulfamides - Semantic Scholar - 1

-

[2] The Zeolite ZSM-5-SO3H as an Efficient Mild Heterogeneous Catalyst for the Synthesis of 1,2,5-Thiadiazolidines, 1,2,6-Thiadiazines, and Benzothiadiazepines - Connect Journals / Indian Journal of Heterocyclic Chemistry - 2

-

[3] US Patent Application Publication: US 2018/0346416 A1 (Synthesis of N-(N,N-dibutylsulfamoyl)benzamide derivatives) - Google Patents - 3

Sources

Experimental setup for reactions involving (Dibutylsulfamoyl)amine

Application Note: Advanced Experimental Workflows for (Dibutylsulfamoyl)amine in Drug Discovery

Chemical Rationale & Pharmacological Utility

(Dibutylsulfamoyl)amine (CAS: 53892-25-4; Formula:

The dual butyl chains significantly increase the calculated partition coefficient (ClogP), driving the molecule into the optimal hydrophobic range (ClogP 3–5) required for deep pocket binding in allosteric targets, such as Protein Disulfide Isomerase (PDI)[1]. Furthermore, the primary amine provides a highly reactive nucleophilic center for facile coupling with acyl chlorides, carboxylic acids, and aryl halides, making it a critical precursor in the synthesis of potent NLRP3 inflammasome inhibitors[2] and macrocyclic supramolecular scaffolds[3].

Experimental Protocols: Self-Validating Systems

The following protocols detail the integration of (Dibutylsulfamoyl)amine into complex molecular architectures. Each step is grounded in mechanistic causality to ensure reproducibility and high-fidelity synthesis.

Protocol A: Synthesis of N-Acyl-(N',N'-dibutyl)sulfamides (NLRP3 Inhibitor Scaffold)

This protocol describes the amide coupling of (Dibutylsulfamoyl)amine with a substituted benzoic acid to generate benzenesulfonamide analogues, a validated class of NLRP3 inflammasome inhibitors[2].

Reagents & Equipment:

-

(Dibutylsulfamoyl)amine (1.0 equiv, nucleophile)

-

5-Chloro-2-methoxybenzoic acid (1.1 equiv, electrophile precursor)

-

EDCI·HCl (1.5 equiv, coupling agent)

-

DMAP (0.2 equiv, nucleophilic catalyst)

-

DIPEA (2.0 equiv, non-nucleophilic base)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen (

) atmosphere

Step-by-Step Methodology & Causality:

-

Activation: Dissolve the benzoic acid derivative in anhydrous DCM under

. Add EDCI and DMAP, stirring for 30 minutes at 0 °C.-

Causality: EDCI activates the carboxylic acid to form an O-acylisourea. DMAP rapidly attacks this intermediate to form a highly reactive N-acylpyridinium species. This prevents the O-acylisourea from undergoing a deleterious N-acyl shift to an unreactive stable amide.

-

-

Nucleophilic Addition: Add (Dibutylsulfamoyl)amine dropwise, followed by DIPEA. Allow the reaction to warm to room temperature (25 °C) and stir for 12-24 hours.

-

Causality: The primary amine of (Dibutylsulfamoyl)amine attacks the N-acylpyridinium intermediate. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, while efficiently neutralizing the HCl byproduct to keep the primary amine deprotonated and reactive.

-

-

Self-Validation & Quality Control:

-

In-Process: Monitor via TLC (Hexane/EtOAc 3:1). The highly polar (Dibutylsulfamoyl)amine (

) will be consumed, yielding a less polar product spot ( -

Post-Isolation: Confirm via

NMR. The broad singlet of the starting material's

-

Protocol B: High-Dilution Macrocyclization to Fused Benzothiadiazepines

(Dibutylsulfamoyl)amine can be utilized to construct novel macrocyclic sulfamides via base-catalyzed

Step-by-Step Methodology & Causality:

-

Preparation: In a flame-dried round-bottom flask, dissolve (Dibutylsulfamoyl)amine (1.0 equiv) and 1,2,4,5-tetrakis(bromomethyl)benzene (0.5 equiv) in anhydrous Acetonitrile to achieve a strict high-dilution concentration of

M.-

Causality: High dilution is thermodynamically critical. It artificially increases the distance between distinct molecules, heavily favoring intramolecular ring closure (cyclization) over intermolecular collisions (polymerization).

-

-

Alkylation: Add anhydrous

(4.0 equiv) and reflux for 10 hours.-

Causality: The protons on the sulfamide nitrogen are sufficiently acidic (

) to be deprotonated by the mild base

-

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected outcomes for (Dibutylsulfamoyl)amine functionalization across different therapeutic targets.

| Reaction Modality | Electrophilic Partner | Catalyst / Base System | Solvent & Temp | Target Pharmacophore | Avg. Yield | Ref |

| Amide Coupling | Substituted Benzoic Acids | EDCI, DMAP, DIPEA | DCM, 25 °C | NLRP3 Inflammasome Inhibitors | 75–86% | [2] |

| N-Arylation | Aryl Bromides / Iodides | Toluene, 100 °C | PDI Allosteric Inhibitors | 65–80% | [1] | |

| Macrocyclization | Benzylic Polyhalides | Fused Benzothiadiazepines | 50–60% | [3] |

Mechanistic & Workflow Visualizations

Workflow for the electrophilic functionalization of (Dibutylsulfamoyl)amine.

Mechanism of action for (Dibutylsulfamoyl)amine-derived NLRP3 inflammasome inhibitors.

References

1.[2] Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Evaluation. SciSpace. Available at: 2.[1] Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors. PubMed Central (PMC). Available at: 3.[3] Research Article Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N-disubstituted symmetric sulfamides. Semantic Scholar. Available at:

Sources

Application Note: Handling, Storage, and Safety Protocols for (Dibutylsulfamoyl)amine

Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Document Purpose: To provide an authoritative, causality-driven guide on the safe handling, storage, and synthetic application of (Dibutylsulfamoyl)amine in laboratory environments.

Scientific Context & Utility

(Dibutylsulfamoyl)amine (also known as N,N-dibutylsulfamide) is a versatile building block in organic synthesis and medicinal chemistry. Sulfamides are frequently deployed as non-hydrolyzable bioisosteres for ureas in drug design, offering unique hydrogen-bonding profiles and improved metabolic stability. Beyond pharmacology, N,N'-dialkylsulfamide molecules are highly valued in supramolecular chemistry; they spontaneously assemble into highly ordered solid-state structures consisting of 2D layers driven by a delicate interplay of hydrogen-bonded networks and van der Waals interactions among the alkyl chains[1].

Understanding the physicochemical behavior of this compound is critical not only for successful synthetic applications but also for mitigating exposure risks during routine laboratory operations.

Physicochemical Data Summary

To establish a baseline for handling and reaction stoichiometry, the quantitative properties of (Dibutylsulfamoyl)amine are summarized below.

| Property | Value / Description |

| IUPAC Name | N,N-Dibutylsulfamide |

| CAS Registry Number | 53892-25-4[2] |

| Molecular Formula | C₈H₂₀N₂O₂S[3] |

| Molar Mass | 208.32 g/mol [2] |

| Appearance | White to off-white solid/crystalline powder |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, and Methanol; poorly soluble in water. |

| Target Purity (Typical) | ≥ 98%[3] |

Hazard Assessment & Risk Mitigation

Working with (Dibutylsulfamoyl)amine requires strict adherence to prudent laboratory practices for handling hazardous chemicals[4]. The safety protocols below are driven by the specific molecular features of the compound:

-

Dermal Penetration Risk: The presence of two lipophilic butyl chains significantly increases the compound's partition coefficient (LogP) compared to unsubstituted sulfamide. Causality: This enhanced lipophilicity facilitates rapid absorption through the stratum corneum. Standard latex gloves offer insufficient protection against lipophilic organic molecules; therefore, double-gloved nitrile (minimum 5 mil thickness) is mandatory to prevent systemic dermal exposure.

-

Hydrolytic Degradation Hazards: Under highly acidic or basic aqueous conditions, the S-N bond can hydrolyze, potentially releasing dibutylamine. Causality: Dibutylamine is a corrosive, volatile secondary amine that causes severe ocular and respiratory irritation. All reactions and storage must be managed to prevent unintended hydrolysis.

-

Respiratory Protection: As a fine powder, aerosolization during weighing poses an inhalation risk. Weighing must be conducted within a certified chemical fume hood or a ventilated balance enclosure[5].

Workflow for the safe receiving, storage, and handling of (Dibutylsulfamoyl)amine.

Storage Protocols

To maintain the ≥98% purity required for sensitive catalytic or supramolecular applications, the following storage environment must be maintained:

-

Temperature Control (2–8°C): Store the compound in a monitored refrigerator. Causality: Lower thermal energy minimizes the vapor pressure of any trace volatile impurities (e.g., residual amines from synthesis) and drastically slows the kinetics of spontaneous degradation.

-

Inert Atmosphere (Argon or Nitrogen): The primary container must be backfilled with an inert gas after every use. Causality: The terminal primary amine (-NH₂) and the sulfamoyl group are susceptible to slow degradation in the presence of atmospheric moisture and oxygen. Argon, being heavier than air, provides a superior protective blanket over the solid.

-

Desiccation: Store the sealed vial within a secondary desiccator containing active indicating silica gel. Causality: This provides a redundant barrier against ambient humidity, preventing moisture-driven clumping and hydrolysis.

Experimental Protocol: Synthesis of Unsymmetrical Sulfamides

(Dibutylsulfamoyl)amine is an excellent nucleophile for generating complex, unsymmetrical sulfamides. Recent advancements in flow chemistry and machine-learning-optimized batch reactions have demonstrated that unsymmetrical sulfamides can be synthesized rapidly under mild conditions[6].

The following is a self-validating batch protocol for coupling (Dibutylsulfamoyl)amine with an electrophilic partner (e.g., an activated sulfamate or aryl halide).

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 5 minutes.

-

Causality: Complete exclusion of water is required to prevent the competitive hydrolysis of the electrophilic coupling partner, which would drastically reduce the reaction yield.

Step 2: Reagent Dissolution

-

Dissolve 1.0 equivalent (e.g., 1.0 mmol, 208.3 mg) of (Dibutylsulfamoyl)amine in 10 mL of anhydrous Dichloromethane (DCM).

Step 3: Base Addition

-

Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) via syringe.

-

Causality: The tertiary amine acts as an acid scavenger to neutralize the HCl or triflate byproducts generated during coupling. The use of a sterically hindered base like DIPEA (high %Vbur) suppresses unwanted side reactions, such as symmetrical sulfite formation, which can occur with less hindered bases[6].

Step 4: Electrophile Introduction

-

Cool the reaction mixture to 0°C using an ice-water bath.

-

Dropwise, add 1.1 equivalents of the activated electrophile dissolved in 2 mL of DCM.

-

Causality: The controlled, low-temperature addition manages the exothermic nature of the nucleophilic attack, preventing the thermal degradation of the transient activated intermediate.

Step 5: Reaction Propagation

-

Remove the ice bath and allow the reaction to warm to 20°C. Stir for 90 seconds to 2 hours (depending on electrophile reactivity).

-

Causality: Mild conditions (20°C) are typically sufficient to drive the reaction to completion rapidly, avoiding the need for tedious downstream purification[6].

Step 6: Self-Validation Checkpoint

-

Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS.

-

Causality: This validates the system by confirming the disappearance of the (Dibutylsulfamoyl)amine mass signal (m/z ~209.1[M+H]⁺) and the appearance of the target product mass. Do not proceed to quenching until conversion is ≥95%.

Step 7: Quenching and Isolation

-

Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 10 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the unsymmetrical sulfamide.

Reaction pathway for synthesizing unsymmetrical sulfamides via nucleophilic coupling.

References[2] Title: (Dibutylsulfamoyl)amine - CAS:53892-25-4. Source: manalab.cn. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-f6Fpdq-h9Bh9rFWbSC-kKJkyU5sT5nkuM6ZF0H4l6bmFYNbyiZCEspsY9H-zdRMvLFGWgeWO6tbQP-84OEkimAdXqFW1wo8lSEK50FLOIrJNqSVQPrDf9SIgKzOlU7Qq0Aa0[3] Title: (Dibutylsulfamoyl)amine - CAS:53892-25-4. Source: konoscience.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLsxFiK4Bz2duNKx4WyoMv_4EAyRwjIvGX4DAiKBQKgeuxSe8abxoqlfYrg0gmNqjT5EN1pejTp-sCPE3AfW6Aofui_CW75xv8lnVL3f-_heff0cwEVamR2WM4KzotDqoS6MMyi8s=[4] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011. Source: National Academies of Sciences, Engineering, and Medicine. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGziYGDNcwq5PERGXpY9FidYySLZeBAwj9tT52itiJHXYKWt1_nVa33keE1R4g7rRyqZg9nt9lQFSb-76Gj--IKkH6S-MbiQzirPiFDS1hMuXEww5Vdh_Lx1pNiQhgE3ff2djdWFcIQwYMkx6NGzUQIGTjPURSJn771fLg_rdoAKXYPz-osFQ==[5] Title: Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_zqFngS8GfrdVbVXaEHRjluBi1ibI3msDNrPXVW1hwYHBKhXMgtTuwoWdRu4wdRlAlmeIkvi24ftadfLtbPsLt3DeiTavwMtxtrx8kFLvsiFpWP2U_aWytj1mD91YPDTYYwg7_YSZ[6] Title: One-Flow Syntheses of Unsymmetrical Sulfamides and N-Substituted Sulfamate Esters. Source: nii.ac.jp. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUzl7uLmg2aO5IGQ-f8l9rWzEZzEG773J4hQa1o53_lQRClnRyehWbSYd1k7fJROmtOVBrW0YIFtPF0GKJ3ZHBUQGJwQy21HNcNq-rZY8jN65BpmWmOmJt0FQJk8XXvqg7CBzxEYBrbe-Ln8eaYc1bTeuxRqPrgNdYsSYxcmhO[1] Title: Organic Letters Vol. 2 No. 21 - Two-Dimensional Molecular Layers: Interplay of H-Bonding and van der Waals Interactions in the Self-Assembly of N,N'-Dialkylsulfamides. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPHKgDzdmOuMmryPLGTvU0bUx522hdJvYekFTII02eNrBTVhEPz_y5280wUPzohEl0HfWBJ8LKx2hI-KSlET0J3PIF08WJTV2aN4SlC6MMKivt6YQ_wH8GluA-7q9I1w==

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (Dibutylsulfamoyl)amine - CAS:53892-25-4 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 3. (Dibutylsulfamoyl)amine - CAS:53892-25-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. Prudent Practices in the Laboratory [nationalacademies.org]

- 5. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

Application Note: (Dibutylsulfamoyl)amine as a Versatile Building Block in the Synthesis of Bioactive Molecules

Executive Summary

(Dibutylsulfamoyl)amine (CAS: 53892-25-4), also known as

Physicochemical Rationale & Causality

The strategic incorporation of the dibutylsulfamoyl group (

-

Bioisosterism & Geometry: The sulfamide group acts as a non-classical bioisostere for amides and carboxylic acids. Unlike the planar amide bond, the sulfur atom adopts a tetrahedral geometry, projecting the dibutyl chains into distinct 3D vectors. This allows for optimal occupation of complex hydrophobic binding pockets[1].

-

Lipophilicity Enhancement: The twin butyl chains significantly increase the partition coefficient (

) of the parent molecule. This is critical for compounds targeting intracellular complexes, such as the NLRP3 inflammasome, where membrane permeability is a prerequisite for efficacy[1]. -

Electronic Modulation: The strongly electron-withdrawing nature of the sulfonyl group decreases the basicity of the adjacent nitrogen. While this benefits the pharmacokinetic profile by preventing unwanted non-specific ionic interactions, it renders the amine a poor nucleophile. Consequently, classical nucleophilic aromatic substitution (

) is often ineffective, necessitating the use of transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to forge C-N bonds[2][3].

Application Landscape

(Dibutylsulfamoyl)amine and its derivatives have been successfully integrated into several high-profile therapeutic programs. Table 1 summarizes key applications.

Table 1: Representative Bioactive Molecules Incorporating the Dibutylsulfamoyl Group

| Therapeutic Target | Compound Class | Biological Role | Structural Contribution of Dibutylsulfamoyl |

| NLRP3 Inflammasome | Benzenesulfonamide Analogues | Inhibits IL-1β release; treats inflammatory diseases (e.g., AMI, Alzheimer's) | Fills the hydrophobic pocket of the inflammasome complex, preventing macromolecular assembly[1]. |

| TLR / NF-κB | Sulfamoyl Benzamidothiazoles | Prolongs NF-κB activation; acts as an immune adjuvant | Spatially orients the molecule to maintain the active conformation of the receptor complex[4]. |

| DPP4 (Dipeptidyl Peptidase-4) | Pyrrolidine/Benzazepine Derivatives | Prevents GLP-1 degradation; treats Type 2 Diabetes | Enhances binding affinity via hydrophobic interactions within the DPP4 active site[5]. |

Mechanism of Action: Target Pathway Visualization

To contextualize the biological utility of these compounds, the following diagram illustrates the NLRP3 inflammasome activation pathway and the specific intervention point of dibutylsulfamoyl-based inhibitors.

Caption: NLRP3 Inflammasome signaling cascade highlighting the inhibitory intervention of dibutylsulfamoyl analogues.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and environmental controls are explicitly stated to ensure high-fidelity replication.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation of (Dibutylsulfamoyl)amine

Objective: To synthesize

Causality & Rationale: The primary amine of (dibutylsulfamoyl)amine is deactivated by the adjacent

Materials:

-

Aryl bromide or chloride (1.0 equiv)

-

(Dibutylsulfamoyl)amine (1.2 equiv)

- (0.02 equiv, 4 mol% Pd)

-

XantPhos or tBuBrettPhos (0.06 equiv)

- (1.5 equiv)

-

Anhydrous 1,4-Dioxane (0.1 M relative to aryl halide)

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, (dibutylsulfamoyl)amine,

, XantPhos, and-

Validation Check: Ensure

is finely powdered and strictly anhydrous; water severely inhibits the catalytic cycle.

-

-

Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times).

-

Causality: Pd(0) complexes and electron-rich phosphine ligands are highly susceptible to oxidation. Strict anaerobic conditions prevent catalyst deactivation.

-

-

Solvent Addition: Add anhydrous, sparged 1,4-Dioxane via syringe.

-

Reaction Execution: Replace the septum with a Teflon screwcap under Argon flow. Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12–18 hours.

-

Validation Check: Monitor the reaction via TLC or LC-MS. The disappearance of the aryl halide peak confirms oxidative addition efficiency.

-

-

Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol 2: HATU-Mediated Amide Coupling of 4-(N,N-Dibutylsulfamoyl)benzoic acid

Objective: To synthesize complex benzamides (e.g., TLR agonists) using a pre-formed dibutylsulfamoyl building block[4].